molecular formula C19H22N6O B5377035 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B5377035
M. Wt: 350.4 g/mol
InChI Key: UIOQZXQKPRAPQC-UHFFFAOYSA-N
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Description

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the phenyl group:

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Attachment of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the pyrazole and piperazine intermediates through an appropriate linker, such as an ethanone group.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biology: It is used in biological research to study its effects on cellular processes, enzyme activity, and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: This compound has a similar structure but with a methanone linker instead of an ethanone linker.

    1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]propanone: This compound features a propanone linker, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-18(25-17(7-10-22-25)16-5-2-1-3-6-16)15-23-11-13-24(14-12-23)19-20-8-4-9-21-19/h1-6,8-10,17H,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOQZXQKPRAPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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